N,N'-bis(3-fluorophenyl)pentanediamide

Description

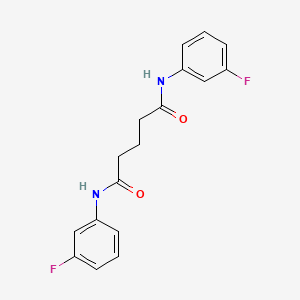

N,N'-bis(3-fluorophenyl)pentanediamide is a symmetric diamide compound featuring two 3-fluorophenyl groups attached to a pentanediamide backbone. The compound’s structural simplicity and fluorinated aromatic groups make it a candidate for applications in materials science or medicinal chemistry, particularly in contexts where fluorine substitution modulates bioactivity or material properties .

Properties

Molecular Formula |

C17H16F2N2O2 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

N,N'-bis(3-fluorophenyl)pentanediamide |

InChI |

InChI=1S/C17H16F2N2O2/c18-12-4-1-6-14(10-12)20-16(22)8-3-9-17(23)21-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) |

InChI Key |

BQPBMBVRBYQFER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-fluorophenyl)pentanediamide typically involves the reaction of 3-fluoroaniline with glutaric anhydride. The reaction proceeds through the formation of an intermediate amide, which is subsequently converted to the final product through a series of condensation reactions. The general reaction conditions include:

Starting Materials: 3-fluoroaniline and glutaric anhydride.

Solvent: Common solvents include dichloromethane or toluene.

Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be used.

Temperature: The reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the amide bonds.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3-fluorophenyl)pentanediamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-fluorophenyl)pentanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: N,N’-bis(3-fluorophenyl)pentanediamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, N,N’-bis(3-fluorophenyl)pentanediamide is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which N,N’-bis(3-fluorophenyl)pentanediamide exerts its effects depends on its interaction with molecular targets. The fluorine atoms on the phenyl rings can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and physicochemical differences between N,N'-bis(3-fluorophenyl)pentanediamide and related compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Properties/Activities | References |

|---|---|---|---|---|---|

| This compound | C₁₇H₁₄F₂N₂O₂ | 3-fluorophenyl | 324.3 (calc.) | Not explicitly reported; inferred stability from F substituents | [11, 14] |

| N,N'-bis(3,4-difluorophenyl)pentanediamide | C₁₇H₁₄F₄N₂O₂ | 3,4-difluorophenyl | 354.3 | Higher hydrophobicity; potential enhanced bioactivity | [11] |

| N,N'-bis(4-cyanophenyl)pentanediamide | C₁₉H₁₆N₄O₂ | 4-cyanophenyl | 332.36 | High yield (68%); m.p. 238–239°C; IR: 2221 cm⁻¹ (C≡N) | [2] |

| N,N'-bis[4-(aminocarbonyl)phenyl]hexanediamide | C₂₀H₂₂N₄O₄ | 4-aminocarbonylphenyl; hexanediamide | 406.4 (calc.) | Lower cytotoxicity; increased solubility due to amide groups | [2, 18] |

| 2-(4-methylbenzenesulphonamido)-N,N'-bis(3-chlorophenyl)pentanediamide | C₂₄H₂₂Cl₂N₄O₄S | 3-chlorophenyl; sulphonamido | 557.4 (calc.) | Low cytotoxicity (IC₅₀ > 100 μM in cancer cell lines) | [14, 18] |

Key Observations:

- Fluorine vs. Chlorine/Bromine: Fluorinated derivatives (e.g., 3-fluorophenyl) likely exhibit lower cytotoxicity compared to chlorinated or brominated analogs (e.g., 3-chlorophenyl in ), as halogen size and electronegativity influence membrane permeability and metabolic stability .

- Functional Groups: Cyano groups (e.g., in N,N'-bis(4-cyanophenyl)pentanediamide) introduce strong electron-withdrawing effects, altering electronic properties and reactivity compared to fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.